
Lead;titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead titanium, commonly referred to as lead titanate, is a significant inorganic compound known for its exceptional piezoelectric and ferroelectric properties. It is a mixed oxide with the chemical formula PbTiO₃. This compound has found extensive applications in various fields, including electronics, sensors, and actuators, due to its unique properties. Lead titanate was first synthesized in the early 20th century, and its piezoelectric and ferroelectric characteristics were extensively studied and recognized in the 1950s .
Métodos De Preparación
Lead titanate can be synthesized using several methods, each with specific reaction conditions and industrial production techniques:
Solid-State Method: This method involves the direct reaction of lead oxide (PbO) and titanium dioxide (TiO₂) at elevated temperatures.
Sol-Gel Method: In this process, lead and titanium compounds are dissolved in a suitable solvent to prepare a precursor solution. The solution undergoes hydrolysis and polymerization, leading to gel formation.
Hydrothermal Method: A mixture of lead and titanium compounds is placed in a high-pressure vessel along with a solvent. The vessel is heated to elevated temperatures, promoting the reaction between the precursors under high-pressure conditions.
Análisis De Reacciones Químicas
Lead titanate undergoes various chemical reactions, including:
Oxidation and Reduction: Lead titanate can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: Lead titanate can undergo substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxalic acid, titanium tetrachloride, and lead nitrate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Lead titanate’s unique properties have made it indispensable in multiple scientific research applications:
Electronics: Lead titanate is widely used in the production of sensors and actuators due to its excellent piezoelectric properties.
Biology and Medicine: Lead titanate’s biocompatibility and ferroelectric properties make it suitable for biomedical applications, including medical implants and diagnostic devices.
Mecanismo De Acción
The mechanism by which lead titanate exerts its effects involves its piezoelectric and ferroelectric properties. When subjected to mechanical stress or vibrations, lead titanate generates an electric charge due to the piezoelectric effect. Additionally, its ferroelectric behavior allows it to retain polarization even in the absence of an external electric field. These properties enable lead titanate to interact with various molecular targets and pathways, making it useful in sensors and actuators .
Comparación Con Compuestos Similares
Lead titanate can be compared with other similar compounds, such as barium titanate (BaTiO₃) and strontium titanate (SrTiO₃):
Barium Titanate (BaTiO₃): Like lead titanate, barium titanate is a ferroelectric material with a perovskite structure.
Strontium Titanate (SrTiO₃): Strontium titanate is another perovskite material with unique dielectric properties.
Lead titanate’s high Curie temperature and exceptional piezoelectric coefficients make it unique among these compounds, providing advantages in high-temperature applications and devices requiring high sensitivity .
Propiedades
Número CAS |
390417-62-6 |
|---|---|
Fórmula molecular |
PbTi |
Peso molecular |
255 g/mol |
Nombre IUPAC |
lead;titanium |
InChI |
InChI=1S/Pb.Ti |
Clave InChI |
VJPLIHZPOJDHLB-UHFFFAOYSA-N |
SMILES canónico |
[Ti].[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


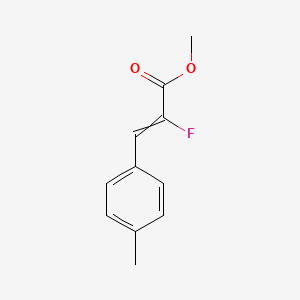

![3,3'-[1,4-Phenylenebis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14246197.png)
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14246198.png)
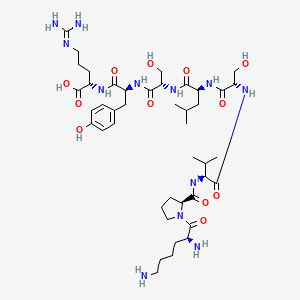
![3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14246207.png)

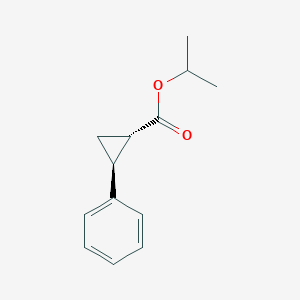
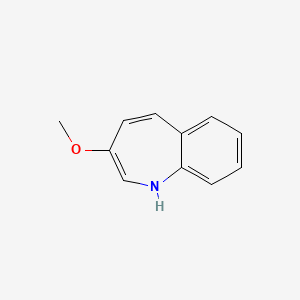
![1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine](/img/structure/B14246225.png)
![N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N'-propylurea](/img/structure/B14246233.png)
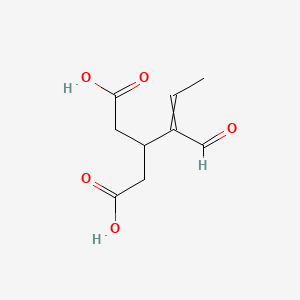
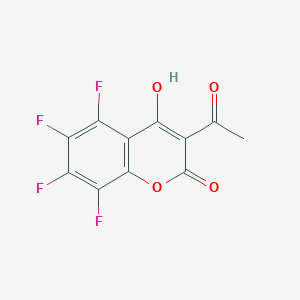
![5-oxa-2,7,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14246247.png)
